molecular formula C12H12O4 B13026235 3,4-Dimethoxy-6-methyl-2H-chromen-2-one

3,4-Dimethoxy-6-methyl-2H-chromen-2-one

Cat. No.: B13026235
M. Wt: 220.22 g/mol
InChI Key: XIOVABVNMBIEOC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. The dimethoxy substitution pattern on the benzopyrone core is a key structural feature for biological activity. Research on analogous compounds indicates that methoxy groups can be crucial for potent inhibition of molecular targets like the Myeloid cell leukemia-1 (Mcl-1) protein, a validated target in oncology due to its role in allowing cancer cells to evade apoptosis . Furthermore, coumarins with specific substitution patterns are extensively investigated for their anti-inflammatory effects. These compounds can modulate critical signaling pathways, such as inhibiting the protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory processes . This makes derivatives like this compound valuable tools for researchers studying the underlying mechanisms of chronic inflammatory diseases and developing new therapeutic strategies. The compound's core structure also serves as a versatile scaffold in drug discovery, with the potential for further functionalization to optimize properties like binding affinity and selectivity for various biological targets .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3,4-dimethoxy-6-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(15-3)12(13)16-9/h4-6H,1-3H3

InChI Key

XIOVABVNMBIEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)OC

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization Approach

One effective approach involves:

  • Starting materials: 4-hydroxy-3,5-dimethoxybenzaldehyde or related phenols.
  • Alkylation: Alkylation of the phenolic hydroxyl group using alkyl halides or equivalents under basic conditions (e.g., sodium hydroxide in aqueous DMF).
  • Cyclization: Claisen-type cyclization in high-boiling solvents such as N-methyl-2-pyrrolidone (NMP) to form the chromen-2-one ring system.

This method was exemplified by alkylation of 4-hydroxybenzaldehyde with alkyl halides, followed by Claisen cyclization to yield chromene derivatives with methyl substitutions at the 6-position. NMP is favored due to its high boiling point (202 °C) and ease of removal post-reaction.

Knoevenagel Condensation with Substituted Benzaldehydes

  • Reaction: Condensation of 6-methyl-2H-chromen-2-one or its derivatives with 3,4-dimethoxybenzaldehyde under acidic catalysis.
  • Catalysts: Solid acids such as sulfamic acid or silica-supported acids can be used to promote the reaction.
  • Conditions: Heating at moderate temperatures (70–80 °C) for 1–3 hours, often in solvent-free or minimal solvent conditions.
  • Work-up: Extraction with dichloromethane, followed by recrystallization from ethanol to purify the product.

This method is efficient for introducing the 3,4-dimethoxyphenyl moiety onto the coumarin scaffold, yielding 6-substituted coumarin derivatives with good yields (70–90%).

Ionic Liquid Catalysis Under Solvent-Free Conditions

  • Catalyst: Ionic liquids such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]) have been employed as green catalysts.
  • Procedure: A three-component reaction involving an aldehyde, dicyclohexylamine, and 4-hydroxycoumarin under stirring at room temperature.
  • Advantages: High product purity and yields (up to 92%), mild conditions, and catalyst reusability.
  • Purification: Recrystallization from ethanol; product identity confirmed by NMR and mass spectrometry.

Detailed Reaction Data and Yields

Method Starting Material(s) Catalyst/Conditions Yield (%) Notes
Alkylation + Claisen Cyclization 4-hydroxybenzaldehyde + alkyl halide NaOH in aqueous DMF; Cyclization in NMP 70-85 NMP facilitates high-temperature cyclization
Knoevenagel Condensation 6-methylcoumarin + 3,4-dimethoxybenzaldehyde Sulfamic acid, 70-80 °C, 2 h 75-90 Solvent-free or minimal solvent; simple work-up
Ionic Liquid Catalysis Aldehyde + dicyclohexylamine + 4-hydroxycoumarin [Et3NH][HSO4], room temperature 85-92 Green chemistry approach; catalyst reusable

Characterization and Purity Confirmation

Synthesized 3,4-Dimethoxy-6-methyl-2H-chromen-2-one is typically characterized by:

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and ring formation.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.
  • Melting Point: Sharp melting points indicative of purity.
  • IR Spectroscopy: Characteristic coumarin carbonyl stretch (~1700 cm$$^{-1}$$) and methoxy group absorptions.
  • Elemental Analysis: Confirms elemental composition matching theoretical values.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to their death. The anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

To contextualize 3,4-Dimethoxy-6-methyl-2H-chromen-2-one, we analyze structurally related chromen-2-one derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipophilicity compared to methoxy-substituted derivatives .

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3): Substituted with chloro (position 6), hydroxy (position 7), and methyl groups (positions 3 and 4). Chlorine increases electronegativity and lipophilicity (XLogP3 = 2.5), while methyl groups contribute to steric effects .

The extensive methoxy groups enhance metabolic stability and membrane permeability, common in anticancer leads .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Notable Bioactivity
This compound* ~236.2 (calc.) ~2.8 0 4 ~46.5 Predicted antimicrobial activity
5,7-Dihydroxy-4-propyl-2H-chromen-2-one ~236.2 ~1.9 2 4 ~86.6 Antimicrobial, antitumor
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 224.64 2.5 1 3 46.5 Not explicitly stated
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one ~432.4 ~3.1 1 9 ~118.2 Anticancer (hypothesized)

*Estimated values for the target compound based on structural analogs.

Key Observations :

  • Lipophilicity : Methoxy and methyl groups in this compound confer higher XLogP3 (~2.8) compared to hydroxylated analogs (e.g., 5,7-dihydroxy derivative: XLogP3 ~1.9), suggesting better membrane permeability .
  • Solubility : Hydroxyl groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one increase polar surface area (86.6 Ų), enhancing aqueous solubility but limiting blood-brain barrier penetration .
  • Bioactivity : Antimicrobial activity is prominent in hydroxylated derivatives, while polymethoxy analogs (e.g., 3-hydroxy-5,7-dimethoxy-phenyl derivative) are hypothesized to target tubulin or DNA in cancer cells .

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